
cis-8-Octadecenoic acid
Overview
Description
cis-8-Octadecenoic acid (C₁₈H₃₄O₂; molecular weight: 282.46) is a monounsaturated fatty acid (MUFA) characterized by a cis-configured double bond at the 8th carbon of the 18-carbon chain . It is an isomer of oleic acid (cis-9-octadecenoic acid) and is found in partially hydrogenated vegetable oils and milk fat . Its IUPAC name is (8Z)-octadec-8-enoic acid, and it is also denoted as C18:1ω10c or Δ8-cis-octadecenoic acid . The compound has a density of 0.9 ± 0.1 g/cm³, a boiling point of 403.7 ± 24.0 °C, and a logP value of 7.70, indicating high lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-8-Octadecenoic acid can be achieved through various methods. One common approach involves the partial hydrogenation of vegetable oils, which introduces the double bond at the desired position . Another method includes the use of specific catalysts and reaction conditions to selectively hydrogenate or isomerize other octadecenoic acids .
Industrial Production Methods: In industrial settings, this compound is typically produced through the hydrogenation of vegetable oils. This process involves the use of metal catalysts such as palladium or nickel under controlled temperature and pressure conditions . The resulting product is then purified to obtain the desired fatty acid.
Chemical Reactions Analysis
Types of Reactions: cis-8-Octadecenoic acid undergoes various chemical reactions, including:
Reduction: The double bond in this compound can be reduced to form stearic acid using hydrogen gas and a metal catalyst.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Oxygen, hydrogen peroxide, or other oxidizing agents under ambient conditions.
Reduction: Hydrogen gas and metal catalysts such as palladium or nickel at elevated temperatures and pressures.
Substitution: Alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.
Major Products Formed:
Oxidation: Peroxides and other oxidation products.
Reduction: Stearic acid.
Substitution: Esters of this compound.
Scientific Research Applications
Skin Health
Recent studies have explored the role of cis-8-octadecenoic acid in skin health, particularly its effects on sebum composition and skin conditions. Research indicates that this fatty acid may influence facial skin redness by modulating inflammatory responses.
- Study Findings : A study published in the Journal of Cosmetic Dermatology demonstrated a correlation between the levels of this compound in sebum and cheek redness in healthy individuals. The study suggested that higher concentrations of this fatty acid could be linked to reduced erythema due to its anti-inflammatory properties .
Table 2: Effects on Skin Conditions
Condition | Observed Effect | Reference |
---|---|---|
Facial Redness | Reduced erythema | |
Keratinocyte Function | Modulation of interleukins |
Inflammatory Response Modulation
This compound has been shown to affect the expression of interleukins, which are critical in inflammatory processes. In vitro studies indicated that treatment with this fatty acid altered the mRNA levels of interleukin-36γ and interleukin-37 in keratinocytes, suggesting its potential as a therapeutic agent for inflammatory skin diseases .
Nutritional Applications
This compound is prevalent in various edible oils, particularly olive oil, which is renowned for its health benefits. Its consumption is associated with cardiovascular health due to its ability to improve lipid profiles and reduce inflammation.
Table 3: Nutritional Benefits
Benefit | Mechanism |
---|---|
Cardiovascular Health | Improves lipid profiles |
Anti-inflammatory Properties | Modulates inflammatory markers |
Food Industry
In the food industry, this compound is utilized as an emulsifier and stabilizer due to its surfactant properties. It enhances the texture and shelf-life of various food products.
Cosmetic Industry
The cosmetic industry leverages this compound for its moisturizing properties. It is commonly found in lotions and creams aimed at improving skin hydration and elasticity.
Mechanism of Action
The mechanism of action of cis-8-Octadecenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function . It can also act as a ligand for peroxisome proliferator-activated receptors, which regulate gene expression related to lipid metabolism . This interaction can modulate various metabolic pathways and contribute to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
cis-8-Octadecenoic acid is compared with other octadecenoic acid isomers and related MUFAs in Table 1.
Table 1: Structural and Physical Properties of this compound and Analogues
Key Observations :
- Double Bond Position: The position of the double bond significantly affects physical properties. For example, cis-9-octadecenoic acid (oleic acid) has a lower melting point (13.5°C) compared to its trans isomer, elaidic acid (44°C), due to differences in packing efficiency .
Biological Activity
Cis-8-octadecenoic acid, also known as cis-8-oleic acid , is a monounsaturated fatty acid that plays a significant role in various biological processes. This compound is structurally characterized by its double bond configuration at the eighth carbon from the carboxyl end, distinguishing it from other fatty acids such as oleic acid (cis-9-octadecenoic acid). This article explores the biological activity of this compound, including its metabolic effects, potential health benefits, and its role in disease prevention.
This compound has the following chemical properties:
- Molecular Formula : C18H34O2
- Molecular Weight : 282.46 g/mol
- CAS Number : 112-80-1
1. Metabolic Effects
Research indicates that this compound influences lipid metabolism. A study on human plasma showed that the absorption and incorporation of this compound isomers were comparable to those of other fatty acids, such as cis-9-octadecenoic acid. Specifically, it was found that:
- The incorporation of this compound into phosphatidylcholine was significantly higher than that of its trans isomer .
- It demonstrated a faster clearance rate from plasma triglycerides compared to other fatty acids, suggesting a unique metabolic pathway .
2. Health Benefits
This compound has been associated with several health benefits:
- Anti-inflammatory Properties : Similar to oleic acid, this compound exhibits anti-inflammatory effects, which may contribute to its potential in managing chronic inflammatory diseases .
- Cardiovascular Health : Its incorporation into cell membranes may help regulate cholesterol levels and improve lipid profiles, potentially reducing the risk of cardiovascular diseases .
Table 1: Biological Activities of this compound
Case Study: Sebum Composition and Skin Health
A recent study highlighted the possible role of this compound in facial skin health by analyzing its presence in sebum. The findings suggested that this fatty acid might contribute to maintaining skin barrier function and reducing redness associated with inflammatory skin conditions .
Comparative Analysis with Other Fatty Acids
This compound is often compared with other fatty acids, such as oleic acid (cis-9-octadecenoic acid), due to their structural similarities. The following table summarizes key differences:
Fatty Acid | Structure | Key Biological Activity |
---|---|---|
This compound | C18H34O2 | Anti-inflammatory, metabolic regulation |
Oleic Acid (Cis-9) | C18H34O2 | Antioxidant, cholesterol-lowering |
Q & A
Q. How can researchers identify and quantify cis-8-octadecenoic acid in complex biological or food matrices?
Basic Research Focus
To isolate and quantify cis-8-octadecenoic acid in natural samples (e.g., plant lipids or dairy products), gas chromatography (GC) coupled with flame ionization detection (FID) using highly polar ionic liquid capillary columns is recommended. This method effectively separates positional and geometric isomers of octadecenoic acids . For example, Yoshinaga et al. (2014) validated this approach by analyzing partially hydrogenated vegetable oils, achieving clear resolution of cis-8 isomers from cis-9 (oleic acid) and trans counterparts .
Advanced Research Focus
For enhanced specificity in complex matrices, combine GC with mass spectrometry (GC-MS) or employ silver-ion chromatography (argentation TLC/HPLC) to pre-fractionate isomers based on double-bond position. These methods reduce co-elution issues and improve quantification accuracy, particularly in studies comparing cis-8-octadecenoic acid with Δ9 or Δ10 isomers .
Q. What experimental strategies address challenges in synthesizing high-purity this compound for mechanistic studies?
Advanced Research Focus
Synthesis of cis-8-octadecenoic acid with ≥98% purity (as per Cayman Chemical standards) requires isomer-specific enzymatic or chemical pathways. For instance, lipase-catalyzed esterification can selectively generate cis isomers, while argentation chromatography is critical for separating Δ8 isomers from other monoenoic acids . Solvent exchange protocols (e.g., ethanol to DMSO under nitrogen) are essential to prevent oxidation during storage .
Q. How do researchers assess the metabolic pathways of this compound compared to other unsaturated fatty acids?
Advanced Research Focus
Isotopic labeling (e.g., ¹³C or ²H) combined with in vitro enzyme assays can track its β-oxidation, elongation, or incorporation into phospholipids. Studies by Emken et al. (1983) demonstrated that Δ8 isomers exhibit distinct metabolic fates compared to Δ9 isomers, likely due to steric effects on acyl-CoA dehydrogenase binding . For in vivo models, LC-MS/MS analysis of tissue lipids and plasma is recommended to quantify metabolite profiles .
Q. What methodologies resolve contradictions in reported biological effects of this compound?
Advanced Research Focus
Discrepancies in bioactivity studies (e.g., anti-inflammatory vs. pro-inflammatory effects) often arise from isomer impurities or solvent artifacts. To mitigate this:
- Validate purity via GC-FID and nuclear magnetic resonance (NMR).
- Use cell culture models with controlled fatty acid-free media to isolate specific effects .
- Cross-validate findings using orthogonal assays (e.g., gene expression profiling and lipidomics) .
Q. What experimental design considerations are critical for studying this compound’s role in membrane lipid dynamics?
Advanced Research Focus
Incorporate biophysical techniques such as:
- Differential scanning calorimetry (DSC) to analyze phase behavior in model lipid bilayers.
- Fluorescence anisotropy to assess membrane fluidity changes induced by Δ8 isomer incorporation.
- X-ray diffraction to resolve structural perturbations in lipid packing .
Control experiments should compare cis-8 with Δ9 and trans isomers to isolate positional effects .
Q. How does the double-bond position (Δ8 vs. Δ9) influence the physicochemical properties of cis-octadecenoic acid?
Basic Research Focus
The Δ8 position reduces hydrophobicity compared to Δ9 (oleic acid), altering melting points and solubility. For example:
Property | cis-8-Octadecenoic Acid | Oleic Acid (Δ9) |
---|---|---|
Melting Point (°C) | ~15-17 (estimated) | 13-14 |
Solubility in PBS (mg/ml) | 0.25 (1:1 ethanol:PBS) | 0.3-0.4 |
These differences impact experimental workflows, such as solvent selection for cell culture studies .
Q. What advanced analytical techniques differentiate this compound from hydroxylated or epoxidized derivatives?
Advanced Research Focus
- LC-MS/MS with collision-induced dissociation (CID) identifies fragmentation patterns unique to Δ8 versus hydroxylated metabolites (e.g., 8-hydroxyoctadecenoic acid) .
- FTIR spectroscopy detects epoxy or hydroxyl functional groups in derivatives .
- Chiral chromatography resolves enantiomers of enzymatically derived hydroxy fatty acids .
Q. How should researchers formulate hypotheses when investigating this compound’s role in microbial metabolism?
Basic Research Focus
Hypotheses should integrate structural specificity:
Properties
IUPAC Name |
(Z)-octadec-8-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11H,2-9,12-17H2,1H3,(H,19,20)/b11-10- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIDQFICGBMAFQ-KHPPLWFESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\CCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415240 | |
Record name | cis-8-Octadecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5684-71-9, 26764-26-1, 1329-02-8 | |
Record name | cis-8-Octadecenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5684-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Octadecenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026764261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-8-Octadecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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